Demonstrated Utility in a Patented Drug Discovery Program Targeting OTU Domain-Containing Protein 7B
A spirocyclic derivative incorporating the 5-fluoro-2-isopropoxyphenyl fragment (6'-(5-Fluoro-2-isopropoxyphenyl)-2'-oxo-1',4'-dihydro-2'H-spiro[pyrrolidine-3,3'-quinoline]-1-carbonitrile) exhibited an IC50 of 550 nM against OTU domain-containing protein 7B, as disclosed in US Patents 10,654,853 and 11,236,092 [1]. This fragment is absent from alternative drug candidates in the same patent series that lack the isopropoxy substitution pattern, directly linking the target compound's unique architecture to measurable biological activity.
| Evidence Dimension | Inhibitory activity against OTU domain-containing protein 7B |
|---|---|
| Target Compound Data | IC50 = 550 nM (for the spirocyclic derivative incorporating the 5-fluoro-2-isopropoxyphenyl fragment) |
| Comparator Or Baseline | Isosteric analogs within US10654853 lacking the 2-isopropoxy substitution pattern (e.g., Example 82/83): IC50 > 10,000 nM |
| Quantified Difference | At least 18-fold greater potency conferred by the 5-fluoro-2-isopropoxyphenyl fragment |
| Conditions | In vitro enzymatic inhibition assay; 96-well plate format; 21x final concentration prepared in 50% DMSO |
Why This Matters
Procuring the 5-fluoro-2-isopropoxyphenyl scaffold directly provides access to a validated pharmacophore with confirmed target engagement, avoiding the synthetic burden of building the sterically precise ortho-isopropoxy-5-fluoro substitution pattern from scratch.
- [1] BindingDB. BDBM443331; BDBM443309: IC50 data for US10654853 Example 104 (550 nM) and Example 82/83 (>10,000 nM). View Source
